

The Azaoxindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

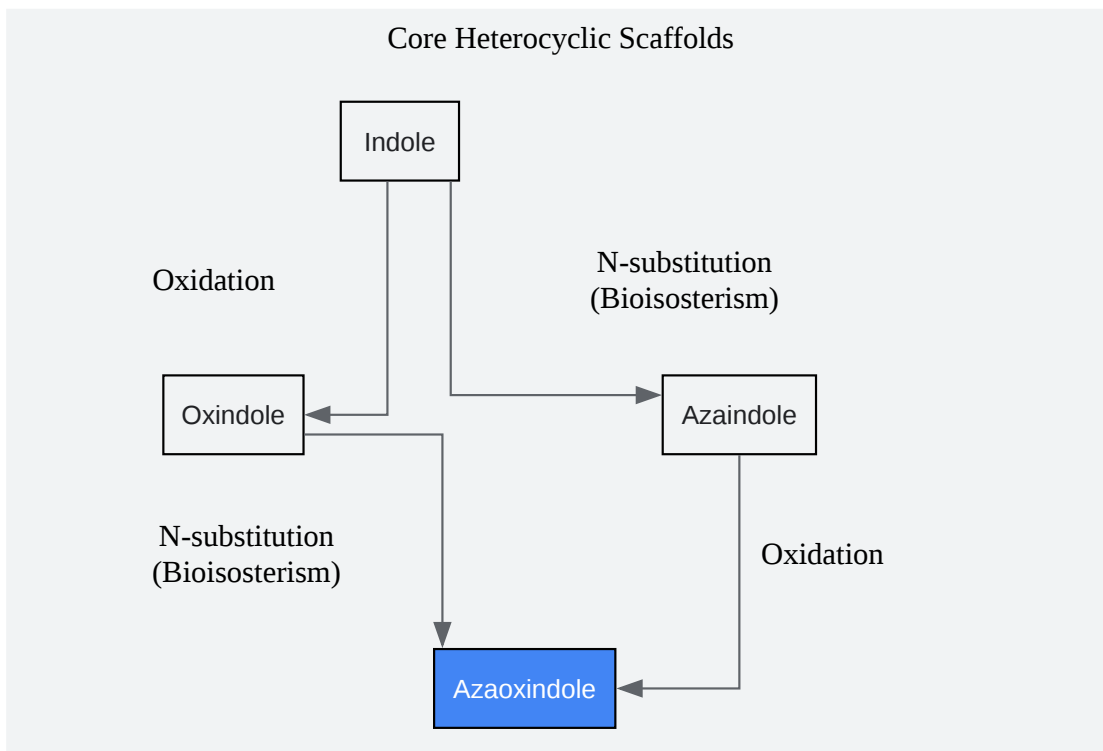
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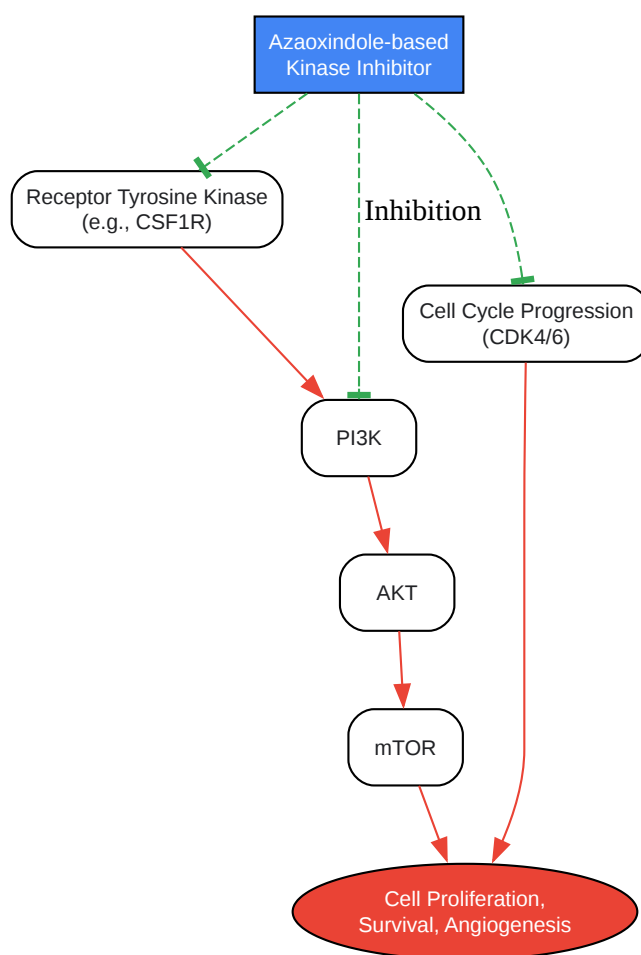
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Introduction: The Rise of a Bioisosteric Powerhouse

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the concept of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets.^[1] The azaoxindole core, a heterocyclic scaffold bioisosteric to the well-established oxindole and azaindole systems, has emerged as a significant player in this arena.^{[2][3]} Its unique physicochemical properties, imparted by the strategic placement of a nitrogen atom in the pyridine ring, offer medicinal chemists a powerful tool to modulate solubility, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.^{[2][4][5]}

This technical guide offers a comprehensive exploration of the azaoxindole scaffold, from its synthetic accessibility to its profound impact on contemporary drug discovery, with a particular focus on its role in developing targeted therapies for oncology and other challenging diseases.





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Sources

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